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Technical Support Center: Subretinal Surgery

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in preventing
retinal detachment and other complications during experimental subretinal surgery.

Frequently Asked Questions (FAQSs)

Q1: What are the primary causes of iatrogenic retinal detachment during subretinal surgery?

Al: latrogenic retinal detachment during subretinal surgery can stem from several factors,
including mechanical trauma from surgical instruments, improper creation and management of
the subretinal bleb, and excessive infusion pressure. Retinal tears can occur during vitrectomy
or cannula insertion, allowing fluid to pass into the subretinal space and cause detachment.[1]
[2][3] Overstretching the retina with a large or rapidly expanding bleb can also lead to tears or
holes, particularly in the fovea.[2][4]

Q2: How does the choice of surgical approach influence the risk of retinal detachment?

A2: The surgical approach for subretinal injection is a critical determinant of the associated
risks.

o Transcorneal and transscleral approaches, common in rodent models, avoid vitrectomy but
carry risks of lens damage and require precise needle placement to avoid retinal perforation.
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o Subretinal injection via vitrectomy is the standard for larger animal models and clinical
applications.[8][9] While vitrectomy itself carries a risk of iatrogenic retinal tears, it allows for
a more controlled injection by removing the vitreous traction on the retina.[10][11] A complete
vitrectomy is often recommended to minimize the risk of peripheral breaks.[9]

Q3: What is "reflux,” and how can it be minimized?

A3: Reflux is the leakage of the injected therapeutic agent from the subretinal space back into
the vitreous cavity through the retinotomy site.[12][13] This can reduce the efficacy of the
treatment and potentially trigger an immune response.[12] To minimize reflux:

e Use smaller gauge needles (e.g., 41G) to create a smaller retinotomy.[1]

e Leave the cannula in place for a short period (e.g., up to one minute) after the injection is
complete to allow for pressure equalization.[1][12]

» In a non-vitrectomized eye, the intact vitreous can act as a natural plug to prevent reflux.[12]
[14]

o Robot-assisted injection systems have been shown to significantly reduce the incidence of
reflux compared to manual injections.[12][15]

Q4: What is the significance of creating a "pre-bleb" with BSS?

A4: Creating a preliminary subretinal bleb with a balanced salt solution (BSS) before injecting
the therapeutic agent is a two-step technique that can be beneficial.[1][9] This initial bleb gently
separates the neural retina from the RPE, confirming the correct anatomical space and
potentially reducing the pressure needed for the therapeutic injection.[1][16] This can be
particularly useful in cases of retinal atrophy where retinal detachment is more difficult to
initiate.[1]
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Issue Possible Cause(s)

Recommended
Action(s)

Citations

- Incorrect cannula

placement (too

shallow or too deep)-
Difficulty Initiating
Subretinal Bleb

High retinal
adherence (e.g., in
certain disease
models or younger

animals)

- Confirm cannula tip
position using
intraoperative OCT if
available.- Gently
probe to find the
correct subretinal
plane.- In cases of
high adherence,
consider a two-step [1][4][16]
approach with a BSS

pre-bleb.- Slightly

increasing infusion

pressure may be

necessary, but

proceed with caution

to avoid retinal

damage.

Uncontrolled or Rapid - Excessive infusion

Bleb Expansion pressure or flow rate

- Reduce the infusion
pressure

immediately.- Use a

foot-pedal controlled

injection system for [4119]
finer control.- Slower

injection speeds have

been associated with

less RPE damage.
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Reflux of Injected

- Large retinotomy

site- Rapid withdrawal

- Use the smallest
feasible cannula
gauge.- After injection,

pause before slowly

Material into the ) ) ] [1][12][13]
] of the cannula- High withdrawing the
Vitreous ] ]
intra-bleb pressure cannula.- Avoid
overfilling the
subretinal space.
- Gently retract and
- Contact with the reposition the
) RPE or choroid- cannula.- Ensure the
Cannula Obstruction ] ) o ) [9]
Viscosity of the injectate is properly
injectate prepared and free of
aggregates.
- Immediately stop the
infusion.- If minor, it
Subretinal - Perforation of may resolve on its 2]
Hemorrhage choroidal vessels own. If significant, it
may require further
surgical management.
- Thorough pre- and
post-operative retinal
examination is
- Undetected retinal crucial.- Consider
) ) tears from surgery- prophylactic laser
Post-operative Retinal _ _ _
Proliferative retinopexy around any  [3][17]

Detachment

vitreoretinopathy
(PVR)

identified tears.-
Meticulous surgical
technigue to minimize
trauma is the best

prevention.

Quantitative Data on Surgical Parameters
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The following tables summarize quantitative data from various studies on the impact of different
surgical parameters on outcomes related to subretinal surgery.

Table 1: Effect of Cannula Size on Cell Viability and Reflux

30G/31G 38G/41G oo o
Parameter Key Findings Citations
Cannula Cannula
o Larger cannulas
o ) Significantly ]
Cell Viability Higher result in better [18][19]
lower o
cell viability.
A 30G cannula
_ yielded the
Cell Recovery Highest Lower ] [19]
highest recovery
of cells.
While smaller
High (due to cannulas reduce
Reflux (Manual
o larger Lower reflux, they [18][19]
Injection) _ _
retinotomy) compromise cell

viability.

Table 2: Impact of Injection Technique on Reflux and Bleb Formation
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Injection Successful Bleb o o
] Reflux Rate ] Key Findings Citations
Technique Formation
Manual injections
are associated
Manual Injection with high rates of
) ] 100% 40% [12][14]
(ex-vivo porcine) reflux and
inconsistent bleb
formation.
Robotic
assistance
. significantly
Robot-Assisted
) ) 20% 100% reduces reflux [12][14]
(ex-vivo porcine) )
and improves the
success rate of
bleb creation.
Table 3: Recommended Infusion Pressures for Subretinal Injection
] Recommended ) o
Animal Model Observations Citations
Pressure
Pressures up to 24
PSI were found to be
safe with minimal
Porcine ~24 PSI retinal damage. [20]

Higher pressures (32
PSI) led to more outer

retinal damage.

Human (Clinical Typically set at a

Trials) maximum of 16 PSI

Younger patients may
require higher ]
pressures to initiate a

bleb.

Experimental Protocols
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Protocol 1: Subretinal Injection in Mice (Transscleral
Approach)

1. Animal Preparation:

o Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of
ketamine/xylazine).[7][21]

» Confirm the depth of anesthesia by absence of reflexes (e.g., toe pinch).[22]

» Dilate the pupil of the eye to be injected with a drop of 0.5% phenylephrine and 0.5%
tropicamide.[21]

» Position the mouse under a dissecting microscope.[22]

2. Surgical Procedure:

o Gently proptose the eyeball by applying pressure outside the orbital rim.[21]

o Create a small incision in the sclera posterior to the limbus using a 30-gauge sharp needle or
a microsurgery blade.[22][23]

o Load a microliter syringe with a 33-gauge blunt needle with the therapeutic agent.[21]

« Insert the blunt needle through the scleral incision, avoiding the lens.[22]

» Advance the needle through the vitreous until gentle resistance is felt as it contacts the retina
on the opposite side.[5][6]

o Slowly inject the desired volume (typically 1-2 pL) into the subretinal space. A visible bleb
should form.[24]

» Hold the needle in place for a few seconds post-injection to minimize reflux, then slowly
withdraw.[6]

3. Post-operative Care:

o Apply an eye moisturizing ointment to the cornea to prevent drying.[22]
» Monitor the animal until it has fully recovered from anesthesia.[22]
» Administer analgesics as required.

Protocol 2: Subretinal Injection in Pigs (Pars Plana
Vitrectomy Approach)

1. Animal Preparation:

¢ Induce general anesthesia and intubate the pig.
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Position the animal to ensure stable and level access to the eye.[8]
Prepare the surgical eye with a standard sterile prep and drape.

. Surgical Procedure:

Perform a standard three-port 23-gauge pars plana vitrectomy.[8][15]

Induce a posterior vitreous detachment if not already present.

Load the therapeutic agent into a syringe connected to a foot-pedal controlled injection
system and a 41-gauge subretinal injection cannula.[8]

Lower the intraocular pressure by reducing the infusion from the vitrectomy machine.[16]
Introduce the 41-gauge cannula into the vitreous cavity and select an injection site, typically
in the posterior pole.[8]

Gently insert the tip of the cannula through the retina into the subretinal space.

Initiate the injection using the foot pedal, observing the formation of the subretinal bleb.
Intraoperative OCT can be used to guide this process.[16]

Inject the desired volume (e.g., 200 pL) to create a bleb that covers the target area.[8]
Slowly withdraw the cannula.

Suture the sclerotomies.[18]

. Post-operative Care:

Administer topical and/or systemic antibiotics and anti-inflammatory medications.
Monitor for complications such as endophthalmitis or retinal detachment.[17]
Provide appropriate post-operative analgesia.

Visualizations
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Caption: Experimental Workflow for Subretinal Surgery.
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Caption: Decision Pathway for Preventing Complications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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